molecular formula C9H10N4 B8474399 1-phenylpyrazole-3,4-diamine

1-phenylpyrazole-3,4-diamine

Cat. No. B8474399
M. Wt: 174.20 g/mol
InChI Key: NAPYLWNTEWCCQN-UHFFFAOYSA-N
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Patent
US07589096B2

Procedure details

To a solution of 3-amino-4-nitro-1-phenyl-1H-pyrazole (200 mg, 0.98 mmol) in methanol (30 mL) were added conc. hydrochloric acid (0.5 mL) and 10% palladium-carbon (20 mg), and the mixture was stirred for 1.5 hours at room temperature under a hydrogen atmosphere. After removal of the catalyst by filtration, the filtrate was concentrated, and aqueous sodium bicarbonate solution was added to the resulting residue. The solution was extracted 5 times with chloroform, and the chloroform layer was dried over anhydrous magnesium sulfate, and then concentrated in vacuo. Diisopropyl ether was added to the resulting residue, and the precipitates were collected by filtration and dried to obtain the title compound (101 mg, 58.6%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Reaction Step One
Yield
58.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([N+:7]([O-])=O)=[CH:5][N:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:3]=1.Cl>CO.[C].[Pd]>[NH2:1][C:2]1[C:6]([NH2:7])=[CH:5][N:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=NN(C=C1[N+](=O)[O-])C1=CC=CC=C1
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hours at room temperature under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
aqueous sodium bicarbonate solution was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted 5 times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Diisopropyl ether was added to the resulting residue
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=NN(C=C1N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 101 mg
YIELD: PERCENTYIELD 58.6%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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